N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a cyanophenyl group and a carboxamide group attached to the benzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of 4-cyanophenylamine with a suitable benzodioxepine precursor under controlled conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to form the cyanoacetamide intermediate, which is then cyclized to form the benzodioxepine ring . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include:
- N-(4-cyanophenyl)thiourea
- N-(pyridin-4-yl)pyridin-4-amine
- Bis(cyanobenzyl)piperazine
Uniqueness
What sets this compound apart from these similar compounds is its unique benzodioxepine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c18-11-12-2-5-14(6-3-12)19-17(20)13-4-7-15-16(10-13)22-9-1-8-21-15/h2-7,10H,1,8-9H2,(H,19,20) |
InChI Key |
NLCPSSQGLZYWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N)OC1 |
Origin of Product |
United States |
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